N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride
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Overview
Description
NS-018 hydrochloride, also known as Ilginatinib hydrochloride, is a potent small-molecule inhibitor of Janus kinase 2 (JAK2). It is highly selective for JAK2 over other kinases such as JAK1, JAK3, and tyrosine kinase 2 (TYK2). This compound has shown significant potential in the treatment of myeloproliferative neoplasms, particularly those that are Philadelphia chromosome-negative .
Preparation Methods
The synthesis of NS-018 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
NS-018 hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
NS-018 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of JAK2 and its effects on various signaling pathways.
Biology: It is used to investigate the role of JAK2 in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: It is being studied for its potential therapeutic effects in treating myeloproliferative neoplasms and other hematological disorders.
Industry: It is used in the development of new drugs targeting JAK2 and related pathways
Mechanism of Action
NS-018 hydrochloride exerts its effects by competitively inhibiting the adenosine triphosphate (ATP) binding site of JAK2. This inhibition prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling pathways such as the JAK-STAT pathway. The molecular targets of NS-018 hydrochloride include JAK2, JAK1, JAK3, and TYK2, with a higher selectivity for JAK2 .
Comparison with Similar Compounds
NS-018 hydrochloride is unique in its high selectivity for JAK2 compared to other JAK inhibitors. Similar compounds include:
Ruxolitinib: Another JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Fedratinib: A selective JAK2 inhibitor used for the treatment of myelofibrosis.
Momelotinib: A JAK1/2 inhibitor with additional activity against activin receptor-like kinase 2 (ALK2). The uniqueness of NS-018 hydrochloride lies in its higher selectivity for JAK2 and its potential for fewer off-target effects
Properties
Molecular Formula |
C21H21ClFN7 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H |
InChI Key |
XFNVGPXGVAXXSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl |
Origin of Product |
United States |
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